

reactivity and electrophilicity of 6-Methoxypyridine-3-sulfonyl chloride

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Compound of Interest

Compound Name: 6-Methoxypyridine-3-sulfonyl chloride

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An In-Depth Technical Guide to the Reactivity and Electrophilicity of **6-Methoxypyridine-3-sulfonyl Chloride**

Abstract

6-Methoxypyridine-3-sulfonyl chloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic and structural features, characterized by a highly electrophilic sulfonyl chloride moiety appended to an electron-deficient pyridine ring, render it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the core principles governing its reactivity and electrophilicity. We will dissect the influence of its constituent functional groups, explore its primary reaction pathways with a focus on sulfonamide formation, and present field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: A Versatile Heterocyclic Electrophile

6-Methoxypyridine-3-sulfonyl chloride has emerged as an essential tool for the synthesis of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.^{[1][2]} Its utility stems from the highly reactive sulfonyl chloride group, which serves as a powerful electrophilic site for forging new sulfur-carbon and sulfur-nitrogen bonds.^{[2][3]} The presence of the pyridine ring and the methoxy group introduces specific electronic

properties that modulate its reactivity and solubility, making it a selectively reactive and valuable component in multi-step synthetic campaigns.[\[1\]](#)[\[2\]](#) This guide will elucidate the chemical causality behind its reactivity profile, providing both theoretical grounding and practical, actionable insights for laboratory applications.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use. **6-Methoxypyridine-3-sulfonyl chloride** is typically a solid at room temperature, though its appearance can range from white to light yellow depending on purity.[\[3\]](#)[\[4\]](#) It is critically sensitive to moisture and must be handled and stored under anhydrous conditions to prevent hydrolysis.[\[2\]](#)

Property	Value	Source(s)
CAS Number	312300-42-8	[4] [5]
Molecular Formula	C ₆ H ₆ CINO ₃ S	[2] [5]
Molecular Weight	207.63 g/mol	[6]
Appearance	White/off-white or light yellow solid	[3] [4]
Boiling Point	320.4 °C at 760 mmHg	[3]
Density	1.449 g/cm ³	[3]
Storage Conditions	Store in freezer (-20°C), inert atmosphere, away from moisture	[2] [3]

Analysis of Electrophilicity and Reactivity

The reactivity of **6-Methoxypyridine-3-sulfonyl chloride** is a direct consequence of the interplay between its three key structural components: the sulfonyl chloride group, the pyridine ring, and the methoxy group.

- The Sulfonyl Chloride (-SO₂Cl) Group: This is the molecule's primary reactive center. The sulfur atom is in a high oxidation state (+6) and is bonded to three highly electronegative

atoms (two oxygens and one chlorine). This arrangement creates a significant electron deficiency on the sulfur atom, making it a potent electrophile, readily attacked by nucleophiles.

- The Pyridine Ring: The nitrogen atom within the aromatic ring is electron-withdrawing via an inductive effect. This effect decreases the electron density of the entire ring system, which in turn further enhances the electrophilicity of the attached sulfonyl chloride group. The sulfonyl chloride is positioned at the 3-position, meta to the ring nitrogen, which influences the regioselectivity of further reactions on the ring itself, though reactions at the sulfonyl group are far more common.
- The Methoxy (-OCH₃) Group: Located at the 6-position, the methoxy group is an electron-donating group through resonance, pushing electron density into the pyridine ring. While this partially counteracts the electron-withdrawing nature of the ring nitrogen, the dominant electrophilic character of the sulfonyl chloride moiety remains. The methoxy group also enhances solubility in common organic solvents, a practical advantage in synthesis.^[2]

Caption: Electronic influences on **6-Methoxypyridine-3-sulfonyl chloride**.

Core Reaction: Sulfonamide Synthesis

The most prominent reaction involving **6-Methoxypyridine-3-sulfonyl chloride** is its coupling with primary and secondary amines to form sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous drugs. The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.

Mechanism:

- Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
- Chloride Displacement: The sulfur-chlorine bond breaks, and chloride is expelled as a leaving group, forming a protonated sulfonamide intermediate.
- Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen, yielding the neutral sulfonamide

product and a hydrochloride salt.^[7]

This process is analogous to the classic Hinsberg reaction and can be used to distinguish between primary and secondary amines.^{[8][9]} The resulting N-H proton of a primary sulfonamide is acidic and can be deprotonated by a strong base, whereas the sulfonamide from a secondary amine has no such proton.^[9]

General Experimental Workflow

The synthesis of sulfonamides from **6-Methoxypyridine-3-sulfonyl chloride** is a robust and scalable process. The following diagram outlines a typical laboratory workflow.

Caption: Standard workflow for sulfonamide synthesis.

Exemplary Protocol: Synthesis of N-Benzyl-6-methoxypyridine-3-sulfonamide

This protocol provides a self-validating, step-by-step methodology for a typical sulfonylation reaction.

- Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).
- Reaction Setup: Cool the solution to 0°C using an ice-water bath.
- Reagent Addition: Dissolve **6-Methoxypyridine-3-sulfonyl chloride** (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching and Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-6-methoxypyridine-3-sulfonamide.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry and Synthesis

The synthetic utility of **6-Methoxypyridine-3-sulfonyl chloride** is demonstrated by its application as a key intermediate in the synthesis of various high-value compounds.[\[1\]](#)[\[3\]](#)

- Anticancer Agents: It is used as a reactant for preparing sulfonate analogs of combretastatin A-4, which are potent antimitotic agents that disrupt microtubule dynamics in cancer cells.[\[3\]](#)[\[10\]](#)
- Gastric Acid Inhibitors: The scaffold is integral to the development of compounds that inhibit H^+,K^+ -ATPase, which are used to treat gastric acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[\[3\]](#)[\[10\]](#)
- Agrochemicals: It serves as a building block in the formulation of modern agrochemicals, contributing to effective pest control and crop protection solutions.[\[1\]](#)[\[2\]](#)

Safety, Handling, and Storage

Proper handling of **6-Methoxypyridine-3-sulfonyl chloride** is essential for both experimental success and personal safety.

- Safety Precautions: The compound is classified with GHS07 pictograms, indicating it can cause skin and serious eye irritation (H317, H319). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

- Storage: Due to its high sensitivity to moisture, it must be stored under an inert atmosphere in a tightly sealed container.[2] For long-term stability, storage in a freezer at -20°C is recommended.[3]
- Incompatibility: Avoid contact with strong oxidizing agents, water, and strong bases (other than for controlled reactions).[11]

Conclusion

6-Methoxypyridine-3-sulfonyl chloride is a potent and versatile electrophilic reagent whose reactivity is dominated by its electron-deficient sulfonyl chloride group, further activated by the heterocyclic pyridine ring. Its primary application in the reliable formation of sulfonamides has cemented its role as a valuable intermediate in the fields of drug discovery and fine chemical synthesis. A comprehensive understanding of its electronic properties, reaction mechanisms, and handling requirements, as detailed in this guide, is crucial for unlocking its full synthetic potential.

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